![molecular formula C7H6ClN3O B1477863 2-氯-5-甲基-5H,6H,7H-吡咯并[2,3-d]嘧啶-6-酮 CAS No. 1638767-37-9](/img/structure/B1477863.png)
2-氯-5-甲基-5H,6H,7H-吡咯并[2,3-d]嘧啶-6-酮
描述
“2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” is a chemical compound with the molecular formula C7H6ClN3O . It is a derivative of pyrrolopyrimidine, a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was treated with methanesulfonyl chloride in an ice bath and subsequently with lithium bromide under reflux overnight, giving an important intermediate. This intermediate was then reacted with ammonia in an autoclave to give another compound, which was then coupled with a variety of boronic acid derivatives via a Suzuki-Miyaura cross-coupling procedure .Molecular Structure Analysis
The molecular structure of “2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” can be analyzed based on its molecular formula C7H6ClN3O. It contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For instance, a compound was treated with methanesulfonyl chloride and lithium bromide, followed by a reaction with ammonia. This was followed by a Suzuki-Miyaura cross-coupling reaction with boronic acid derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” can be inferred from its molecular structure. It has a molecular weight of 197.62 g/mol .科学研究应用
抗癌活性
该化合物在癌症研究领域显示出令人鼓舞的结果。 据发现,它可以诱导HepG2细胞(一种肝癌细胞)的细胞周期停滞和凋亡 。 伴随着促凋亡蛋白caspase-3和Bax的显着增加,以及Bcl-2活性的下调 .
新型衍生物的合成
该化合物已用于合成一系列新的吡咯并[2,3-d]嘧啶衍生物 。 这些衍生物已对其抗癌活性进行了评估,标志着这类吡咯并[2,3-d]嘧啶作为抗癌剂的首项研究 .
抗增殖剂
在吡啶并[2,3-d]嘧啶-5-酮衍生物中,与“2-氯-5-甲基-5H,6H,7H-吡咯并[2,3-d]嘧啶-6-酮”类似的化合物API-1是一种很有前景的抗增殖剂 .
酪氨酸激酶抑制剂
该化合物的衍生物被发现是值得注意的酪氨酸激酶抑制剂 。酪氨酸激酶是通过信号转导级联激活多种蛋白质的酶,它们在调节正常细胞过程起着至关重要的作用。
细胞周期蛋白依赖性激酶(CDK4)抑制剂
该化合物的某些衍生物被发现是有效的细胞周期蛋白依赖性激酶(CDK4)抑制剂 。CDK4是一种在细胞周期G1期进程和G1/S期转换中起关键作用的蛋白质,其抑制可以导致细胞周期停滞,使其成为癌症治疗的潜在靶点。
药物测试
未来方向
作用机制
Target of Action
The primary target of 2-Chloro-5-Methyl-5H,6H,7H-Pyrrolo[2,3-d]pyrimidin-6-one is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
The compound interacts with its target, the Bcl2 anti-apoptotic protein, by binding to it . This interaction can lead to changes in the protein’s function, potentially disrupting its ability to inhibit apoptosis and thus promoting cell death .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been observed to up-regulate the expression of P53, BAX, DR4, and DR5 genes, while down-regulating Bcl2, Il-8, and CDK4 . These changes can lead to increased activity of Caspase 8 and BAX, proteins involved in promoting apoptosis, and decreased activity of Bcl2, an anti-apoptotic protein .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death, in certain cells . This is evidenced by increased activity of pro-apoptotic proteins, decreased activity of anti-apoptotic proteins, and increased percentage of fragmented DNA in treated cells . In particular, the compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells, a type of breast cancer cell .
生化分析
Biochemical Properties
2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound has been shown to interact with the Bcl2 anti-apoptotic protein, which is crucial in regulating cell death and survival . The interaction between 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one and Bcl2 leads to the inhibition of the protein’s anti-apoptotic function, thereby promoting apoptosis in cancer cells. Additionally, this compound has been found to up-regulate the expression of pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2, Il-8, and CDK4 .
Cellular Effects
The effects of 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a key role in the execution of apoptosis . Furthermore, 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been shown to cause cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the up-regulation of P53 and BAX, which are involved in the intrinsic pathway of apoptosis .
Molecular Mechanism
At the molecular level, 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with the Bcl2 protein, which inhibits its anti-apoptotic function . This binding leads to the activation of pro-apoptotic proteins such as BAX and Caspase 8, which in turn promote the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade . Additionally, 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been found to modulate gene expression by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one maintains its pro-apoptotic effects over extended periods, with sustained activation of caspases and continued inhibition of Bcl2 .
Dosage Effects in Animal Models
The effects of 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one vary with different dosages in animal models. At lower doses, this compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse effects .
Metabolic Pathways
2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion via the kidneys .
Transport and Distribution
The transport and distribution of 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of this compound in specific tissues are influenced by these interactions .
Subcellular Localization
The subcellular localization of 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one plays a critical role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its pro-apoptotic effects by disrupting the mitochondrial membrane potential . Targeting signals and post-translational modifications may direct 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one to specific compartments within the cell, enhancing its efficacy .
属性
IUPAC Name |
2-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-4-2-9-7(8)11-5(4)10-6(3)12/h2-3H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLGDKWRHABMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CN=C(N=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



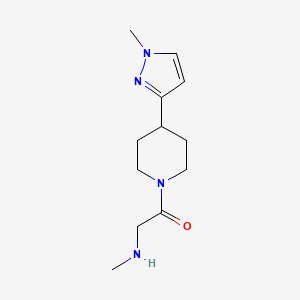
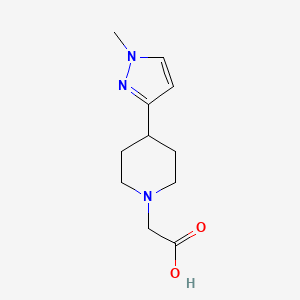
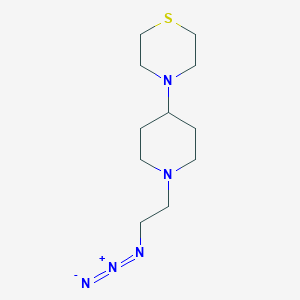



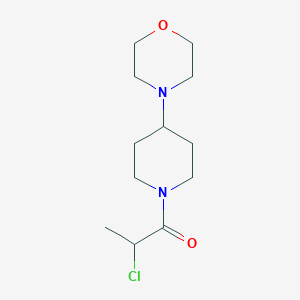
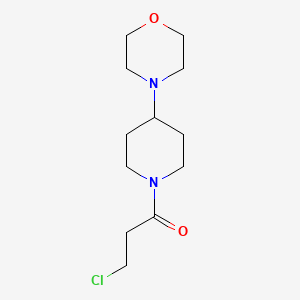
![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1477798.png)

![4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B1477801.png)
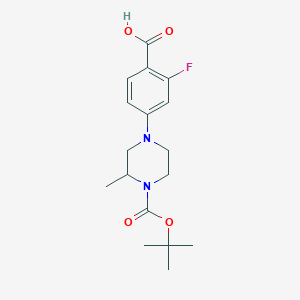
![4-({2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}amino)benzonitrile](/img/structure/B1477803.png)
